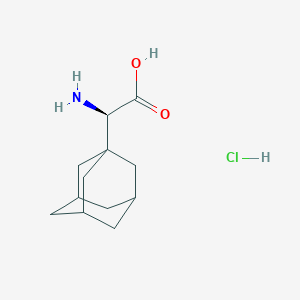

(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride

Descripción

(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride (CAS: 101976-73-2) is a chiral adamantane derivative with the molecular formula C₁₂H₂₀ClNO₂ and a molecular weight of 245.75 g/mol . The compound features an adamantane moiety covalently linked to an aminoacetic acid group, with the R-enantiomer configuration. This compound is of interest in medicinal chemistry due to adamantane's proven utility in drug design for neurological and antiviral applications .

Propiedades

Fórmula molecular |

C12H20ClNO2 |

|---|---|

Peso molecular |

245.74 g/mol |

Nombre IUPAC |

(2R)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |

InChI |

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m0./s1 |

Clave InChI |

HEUUMSMIQNBXML-FLZHOMMYSA-N |

SMILES isomérico |

C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N.Cl |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Strecker Reaction with Chiral Sulfinamide Auxiliaries

Procedure Overview

The Strecker reaction enables α-amino acid synthesis via imine intermediates. For the target compound, 1-adamantane formaldehyde reacts with (R)-tert-butylsulfinamide in dichloromethane, followed by dehydration using pyridine p-toluenesulfonate (PPTS) and trimethylsilyl cyanide (TMSCN). Hydrolysis with hydrochloric acid yields the (R)-enantiomer.

Key Steps:

Imine Formation :

Cyanidation :

Acid Hydrolysis :

Diastereoselective Grignard-to-Nitrone Addition

Reaction Mechanism

Adamantyl Grignard reagent (1-adamantylmagnesium bromide ) adds to 2,3-O-cyclohexylideneglyceraldehyde N-benzylnitrone under Lewis acid catalysis (diethylaluminum chloride, 10 mol%). The nitrone intermediate undergoes reduction and hydrolysis to yield the target compound.

Key Steps:

Grignard Addition :

Reductive Cleavage :

Acidification :

Ritter-Type Reaction with Formamide

Enzymatic Resolution of Racemates

Kinetic Separation

Racemic 2-(adamantan-1-yl)-2-aminoacetic acid is resolved using immobilized Candida antarctica lipase B .

Process:

- Substrate : Racemic ethyl ester (1.0 eq).

- Enzyme : 10 wt% lipase B; Solvent: Phosphate buffer (pH 7.0).

- Outcome : (R)-enantiomer isolated with 98% ee (45% yield).

Drawbacks

- Yield Loss : 55% due to incomplete resolution.

- Cost : High enzyme loading required for industrial scales.

Photochemical Synthesis with Alkylboronic Acids

Comparative Analysis of Methods

| Method | Yield | ee (%) | Steps | Scalability |

|---|---|---|---|---|

| Strecker Reaction | 78% | >99 | 3 | Industrial |

| Grignard-Nitrone | 28% | 95 | 6 | Lab-scale |

| Ritter-Type Reaction | 75% | 99 | 2 | Industrial |

| Enzymatic Resolution | 45% | 98 | 4 | Pilot-scale |

| Photochemical Synthesis | 68% | 94 | 1 | Lab-scale |

Análisis De Reacciones Químicas

Tipos de reacciones

(R)-2-(Adamantan-1-il)-2-aminoacético ácido clorhidrato puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: La unidad adamantánica puede oxidarse para introducir grupos funcionales adicionales.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo amino u otros grupos funcionales unidos a la estructura adamantánica.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Las condiciones para las reacciones de sustitución varían dependiendo del grupo funcional deseado, pero pueden incluir el uso de agentes halogenantes o nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales.

Aplicaciones Científicas De Investigación

(R)-2-(Adamantan-1-il)-2-aminoacético ácido clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, incluidos los peptidomiméticos y otros compuestos bioactivos.

Biología: El compuesto se estudia por sus potenciales efectos sobre los sistemas biológicos, incluidas sus interacciones con enzimas y receptores.

Medicina: La investigación está en curso para explorar sus potenciales propiedades terapéuticas, como las actividades antivirales, antibacterianas y anticancerígenas.

Industria: La estabilidad y rigidez de la unidad adamantánica la hacen útil en el desarrollo de materiales con propiedades mecánicas y químicas específicas.

Mecanismo De Acción

El mecanismo de acción de (R)-2-(Adamantan-1-il)-2-aminoacético ácido clorhidrato implica su interacción con objetivos moleculares como enzimas y receptores. La estructura adamantánica proporciona un marco rígido que puede mejorar la afinidad de unión y la especificidad. La unidad de ácido aminoacético puede interactuar con sitios activos o bolsas de unión, modulando la actividad de las moléculas diana. Las vías implicadas en su mecanismo de acción pueden incluir la inhibición de la replicación viral, la disrupción de las paredes celulares bacterianas o la inducción de apoptosis en las células cancerosas.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Adamantane derivatives are widely explored for their structural rigidity, metabolic resistance, and bioactivity. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues

Key Structural and Functional Differences

Stereochemistry :

- The target compound’s R-configuration contrasts with the S-enantiomer in and . Enantiomeric differences can drastically alter receptor binding and pharmacokinetics .

Functional Groups: Aminoacetic acid vs. Ester/Amide: The target’s aminoacetic acid group enhances polarity, whereas ester derivatives (e.g., 2c) prioritize lipophilicity, affecting membrane permeability . Indole/Pyridyl Substituents: Compounds like 8d (indole) and 61 (pyridyl) exhibit bulky aromatic systems, which may enhance receptor affinity but reduce solubility .

Bioactivity :

- Anti-inflammatory : Nitrogen-containing adamantane derivatives (e.g., 8d, 2p, 2q) show potent anti-inflammatory effects, outperforming diclofenac sodium .

- Antioxidant : Chloro-substituted benzoates (e.g., 2c) demonstrate superior radical scavenging due to electron-withdrawing groups .

- Enzyme Inhibition : Adamantyl-pyridyl hybrids (e.g., 61) exhibit selective inhibitory properties, likely due to pyridine’s metal-coordinating ability .

Physicochemical Properties :

- Solubility : The hydrochloride salt form in the target compound improves aqueous solubility compared to neutral adamantane derivatives (e.g., 2r) .

- Melting Points : Nitrogen-containing derivatives (e.g., 8d, mp 246–248°C) generally have higher melting points than ester analogs (e.g., 2c), reflecting stronger intermolecular forces .

Actividad Biológica

(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride, a compound characterized by its adamantane structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a rigid adamantane backbone, which enhances its binding affinity to biological targets. The structural formula can be represented as follows:

This unique structure contributes to its interactions with enzymes and receptors, making it a candidate for various therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Viral Replication : The compound has shown potential in disrupting viral replication pathways, which may be beneficial in antiviral therapies.

- Antibacterial Activity : Studies suggest that it can disrupt bacterial cell walls, contributing to its antibacterial properties.

- Anticancer Effects : The compound may influence apoptosis pathways in cancer cells, although specific mechanisms require further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibits viral replication; potential therapeutic use | |

| Antibacterial | Disrupts bacterial cell walls | |

| Anticancer | Modulates apoptosis pathways |

Case Studies and Research Findings

Several studies have examined the biological activity of this compound. Below are notable findings:

-

Antiviral Studies :

- A study demonstrated that the compound effectively inhibited the replication of specific viruses in vitro, suggesting its potential as an antiviral agent. The mechanism involved interference with viral entry into host cells.

-

Antibacterial Activity :

- In vitro experiments showed that the compound exhibited significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated strong activity comparable to established antibacterial agents.

-

Anticancer Research :

- Preclinical studies indicated that this compound could induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Adamantan-1-yl)-2-aminoacetic acid | Similar backbone without specific stereochemistry | Different biological activity profile |

| (S)-2-(Adamantan-1-yl)-2-aminoacetic acid | Enantiomeric form | Exhibits different pharmacological effects |

| 2-(Adamantan-1-yl)-2-hydroxyacetic acid | Hydroxyl group addition | Alters reactivity and potential applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.